molecular formula C11H13IO4 B427188 3,4-Diethoxy-5-iodobenzoic acid CAS No. 712294-47-8

3,4-Diethoxy-5-iodobenzoic acid

Cat. No.: B427188
CAS No.: 712294-47-8
M. Wt: 336.12g/mol
InChI Key: BHDWDOUDDPRZBW-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-iodobenzoic acid is a high-purity chemical reagent designed for research and development applications. This compound integrates a benzoic acid core with diethoxy and iodine substituents, making it a valuable building block in organic synthesis and medicinal chemistry. The electron-donating diethoxy groups, known to influence the properties of benzoic acid derivatives , and the iodine atom on the aromatic ring create a multifunctional scaffold. The iodine moiety is particularly useful for further chemical transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which are fundamental for constructing complex biaryl structures often found in pharmaceuticals and organic materials . As a substituted benzoic acid, it may also serve as a precursor for synthesizing more complex molecules, including esters, amides, and acyl halides. In life science research, structurally related iodobenzoic acids have been utilized as auxin transport inhibitors or as tools to study biological processes . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxy-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDWDOUDDPRZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Diethoxy 5 Iodobenzoic Acid and Analogous Iodobenzoic Acid Systems

Direct Halogenation Approaches

Direct halogenation, specifically electrophilic iodination, stands as a primary method for introducing an iodine atom onto the aromatic ring of benzoic acid derivatives. The success of this approach hinges on the careful selection of reagents and reaction conditions to achieve the desired isomer.

The synthesis of iodinated 3,4-diethoxybenzoic acid can be accomplished through electrophilic substitution. The two ethoxy groups strongly activate the aromatic ring, directing the incoming electrophile. The position of iodination is determined by the combined directing effects of the carboxyl and the two ethoxy groups.

The combination of molecular iodine (I₂) and a silver salt, such as silver trifluoroacetate (B77799) (AgTFA), is an effective reagent system for the iodination of activated aromatic compounds. researchgate.net This method has been successfully applied to the synthesis of related iodinated diethoxybenzoic acid derivatives. nih.gov For instance, treating 3,4-diethoxybenzoic acid with iodine and silver trifluoroacetate in chloroform (B151607) is a documented procedure for producing an iodinated derivative. nih.gov The silver salt acts as a halogen activator, generating a more potent electrophilic iodine species. Similar systems, like iodine in combination with silver nitrate (B79036) (AgNO₃), are also utilized for the iodination of analogous methoxy-substituted benzoic acids. mu-varna.bg

Other reagents used for the iodination of electron-rich aromatics include N-iodosuccinimide (NIS), often in the presence of a catalytic amount of an acid like trifluoroacetic acid to enhance reactivity.

The efficiency of the electrophilic iodination is dependent on factors like solvent, temperature, and reaction time. In the synthesis of an iodo-diethoxybenzoic acid using iodine and silver trifluoroacetate, the reaction is typically carried out in a solvent like chloroform. nih.gov This specific reaction has been reported to yield the product at 60%. nih.gov For the iodination of the closely related 3,4,5-trimethoxybenzoic acid with the same reagent system, the reaction is conducted in boiling chloroform to achieve a high yield. mu-varna.bg However, direct iodination can sometimes lead to mixtures of mono- and di-iodinated products, necessitating careful control over stoichiometry and reaction conditions to maximize the yield of the desired mono-iodinated compound. researchgate.net

The iodination of dimethoxy- and trimethoxybenzoic acids provides valuable insights into the synthesis of 3,4-diethoxy-5-iodobenzoic acid, as the methoxy (B1213986) groups have similar electronic effects to ethoxy groups.

Studies on 3,4,5-trimethoxybenzoic acid show that iodination with iodine and silver trifluoroacetate can yield 2-iodo-3,4,5-trimethoxybenzoic acid or, with a stoichiometric amount of the reagent, the 2,6-diiodo derivative. researchgate.netmu-varna.bg This highlights the strong activating effect of the alkoxy groups, which can facilitate multiple substitutions.

The iodination of 3,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid using an iodine/silver nitrate system has been shown to produce mixtures of partially and completely iodinated products. mu-varna.bg For 3,5-dimethoxybenzoic acid, the electron-donating methoxy groups direct iodination to the ortho positions relative to the carboxylic acid group. However, this can be accompanied by the formation of di-iodinated byproducts, which requires careful stoichiometric control to minimize.

Table 1: Comparison of Iodination Reactions of Alkoxy-Substituted Benzoic Acids
Starting MaterialIodinating ReagentProduct(s)Reference
3,4-Diethoxybenzoic AcidI₂ / Silver TrifluoroacetateIodo-3,4-diethoxybenzoic acid nih.gov
3,4,5-Trimethoxybenzoic AcidI₂ / Silver Trifluoroacetate2-Iodo-3,4,5-trimethoxybenzoic acid and/or 2,6-Diiodo-3,4,5-trimethoxybenzoic acid researchgate.netmu-varna.bg
3,4-Dimethoxybenzoic AcidI₂ / Silver NitrateMixture of iodinated products mu-varna.bg
3,5-Dimethoxybenzoic AcidI₂ / Silver Nitrate2-Iodo-3,5-dimethoxybenzoic acid (major)

Electrophilic Iodination of 3,4-Diethoxybenzoic Acid

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions offer an alternative and often more selective pathway to halogenated aromatic compounds. These methods typically involve the activation of a C-H bond at a specific position, followed by the introduction of iodine.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgrsc.org In this approach, a directing group on the aromatic ring coordinates to a metalating agent (typically an organolithium reagent), facilitating the deprotonation of a specific ortho C-H bond. The resulting aryl-metal species can then be trapped with an electrophile, such as iodine.

The carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgresearchgate.net For benzoic acid, treatment with sec-butyllithium (B1581126) (s-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgresearchgate.net This lithiated intermediate can then react with an iodine source to yield an ortho-iodobenzoic acid.

In the context of 3,4-diethoxybenzoic acid, the carboxylic acid group would direct metalation to the 2- and 6-positions. The alkoxy groups also exert directing effects. For instance, in 2-methoxybenzoic acid, lithiation occurs ortho to the carboxylate. organic-chemistry.org However, for 3-methoxybenzoic acid, the use of a specific superbase like n-BuLi/t-BuOK can reverse the regioselectivity, leading to deprotonation at the position para to the carboxylate. researchgate.net This demonstrates that the choice of base is critical for controlling the site of metalation and subsequent iodination.

Carbon-Iodine Bond Formation via Cross-Coupling Precursors

Aryl iodides are paramount precursors for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which are foundational for constructing complex molecules. thieme-connect.com The reactivity of the carbon-iodine (C-I) bond, being weaker than C-Br or C-Cl bonds, makes it an excellent leaving group, thus facilitating oxidative addition in catalytic cycles. The synthesis of the C-I bond on a benzoic acid scaffold is therefore a key step in creating a versatile building block for further molecular elaboration.

Common methods for forging this C-I bond include:

Electrophilic Iodination: This is a direct method where an aromatic compound is treated with an electrophilic iodine source. For activated aromatic rings, such as those with alkoxy groups like 3,4-diethoxybenzoic acid, this reaction can proceed under relatively mild conditions. Various iodinating reagents are employed, often in the presence of an acid or an oxidizing agent to generate a potent electrophile (like I+). For instance, salicylic (B10762653) acid can be di-iodinated using iodine monochloride in glacial acetic acid. orgsyn.org Similarly, other activated arenes can be iodinated using reagents like molecular iodine with an oxidant. nih.govtandfonline.com

Diazotization-Iodination (Sandmeyer-type Reaction): This classic and reliable method is used for aromatic systems bearing an amino group. The amine is first converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. The resulting diazonium group is then displaced by iodide, typically from potassium iodide, to form the aryl iodide. thieme-connect.comorgsyn.org This method offers high regioselectivity as the position of the iodine atom is determined by the initial position of the amino group. For example, m-iodobenzoic acid can be synthesized from 5-iodoanthranilic acid via a diazotization process. orgsyn.org

The products of these reactions, the iodobenzoic acids, are primed for a variety of cross-coupling reactions. For example, o-iodobenzoic acid is a common starting material that can be coupled with terminal alkynes using a Pd/C catalyst system to produce 3-substituted isocoumarins. acs.org Similarly, solid-supported iodobenzoic acid derivatives have been shown to effectively participate in palladium-catalyzed Suzuki couplings with a range of organozinc reagents. rsc.org These examples underscore the strategic importance of efficiently forming the C-I bond to generate these indispensable cross-coupling precursors.

Green Chemistry Principles in the Synthesis of Iodinated Aromatic Acids

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies for iodination that minimize waste, avoid toxic reagents, and reduce energy consumption. mdpi.com The synthesis of iodinated aromatic acids has been a fertile ground for the application of these principles.

Key green approaches include:

Use of Safer Solvents and Reagents: A major focus has been the replacement of hazardous solvents and harsh reagents. Water, being non-toxic and inexpensive, has been explored as a reaction medium. tandfonline.comorganic-chemistry.orgresearchgate.net Environmentally benign protocols have been developed using combinations like potassium iodide (KI) with ammonium (B1175870) peroxodisulfate in aqueous methanol, which avoids the need for added strong acids or toxic heavy metals. thieme-connect.comorganic-chemistry.org Another approach uses orthoperiodic acid and sodium iodide in water to effectively iodinate aromatic compounds. researchgate.net Sodium percarbonate, a safe and inexpensive solid oxidant, has also been successfully used as an alternative to more hazardous oxidants in oxidative iodination reactions. nih.gov

Catalytic and Recyclable Systems: The use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Nanoporous silica (B1680970) anchored with sulfonic acid groups (nanosized MCM-41-R-SO3H) has been shown to effectively catalyze the iodination of aromatic compounds in water using hydrogen peroxide as a green oxidant. tandfonline.com This heterogeneous catalyst can be recovered and reused, significantly improving the environmental friendliness of the procedure. tandfonline.com

Solvent-Free and Alternative Energy Methods: Eliminating the solvent entirely represents a significant green advancement. Mechanical grinding (mechanochemistry) has been used for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate, offering high yields in short reaction times without any solvent. mdpi.com

Atom Economy: Green methods aim to maximize the incorporation of all materials used in the process into the final product. Efficient protocols using reagents like iodine and iodic acid in a recyclable medium such as polyethylene (B3416737) glycol (PEG-400) have been reported for the iodination of various aromatic compounds, offering quantitative yields and simple product isolation. benthamdirect.com

These green methodologies provide effective and sustainable alternatives to traditional iodination procedures, which often involve toxic oxidants, corrosive acids, and volatile organic solvents. tandfonline.comthieme-connect.com

Table 1: Comparison of Green Iodination Methodologies for Aromatic Compounds

Method/Reagent SystemSubstratesSolventKey AdvantagesReference
KI / (NH₄)₂S₂O₈Activated aromatics, coumarinsAqueous MethanolOrtho-selective, metal-free, avoids added acid. thieme-connect.comorganic-chemistry.org organic-chemistry.org, thieme-connect.com
I₂ / HIO₃Benzaldehydes, phenols, aminesPEG-400Recyclable medium, simple isolation, quantitative yields. benthamdirect.com benthamdirect.com
I₂ or KI / Sodium PercarbonateActivated and deactivated arenesAcetonitrile/Water or CH₂Cl₂Uses a cheap, stable, and eco-friendly oxidant. nih.gov nih.gov
NaIO₃ / Na₂SO₃ / HClActivated aromaticsAcetic Acid/WaterEffective method yielding mono-iodo-arenes in high yields. scispace.com scispace.com
Polymeric Diazotization Agent / KIAromatic aminesWaterReusable agent, strong-acid-free, mild conditions. thieme-connect.com thieme-connect.com
I₂ / AgNO₃Pyrimidine derivativesSolvent-free (Grinding)Short reaction time, high yields, avoids toxic reagents. mdpi.com mdpi.com
H₅IO₆ / NaIAromatic compoundsWaterShort reaction times, excellent yields, no organic co-solvent. researchgate.net researchgate.net
I₂ / H₂O₂ / NanocatalystPhenols, anilinesWaterRecyclable solid acid catalyst, green oxidant (H₂O₂). tandfonline.com tandfonline.com

Chemical Reactivity and Transformation Pathways of 3,4 Diethoxy 5 Iodobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the synthesis of a wide array of derivatives through esterification, amidation, and decarboxylation processes.

The carboxylic acid functionality of 3,4-Diethoxy-5-iodobenzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. These reactions typically involve the activation of the carboxyl group to enhance its reactivity toward nucleophiles like alcohols and amines.

Esterification is commonly achieved by reacting the benzoic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. A highly efficient method involves the use of condensing agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates ester formation under mild conditions. researchgate.net

Amidation follows a similar strategy, where the carboxylic acid is reacted with a primary or secondary amine. The direct amidation of esters, which can be formed in situ from the benzoic acid, is also a powerful method. nih.gov This can be promoted by bases like potassium tert-butoxide (t-BuOK) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate that readily reacts with amines. researchgate.net

The general schemes for these reactions are presented below:

Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (catalyzed by acid)

Amidation (via coupling agent): R-COOH + R'₂NH + Coupling Agent → R-CONR'₂ + Byproducts

Table 1: Common Reagents for Esterification and Amidation

TransformationReagent/MethodDescriptionReference
EsterificationFischer Esterification (e.g., H₂SO₄, Alcohol)Acid-catalyzed equilibrium reaction with an alcohol.
EsterificationDMTMMAn efficient condensing agent for forming esters under mild conditions. researchgate.net
AmidationEDC / NHSCarbodiimide coupling, often with N-hydroxysuccinimide (NHS) to form a more stable active ester. researchgate.net
AmidationBase-Promoted (e.g., t-BuOK/DMSO)Direct amidation of the corresponding ester with an amine. nih.gov
AmidationPolymer-Supported ReagentsActivated esters on a soluble polymer support can react with amines. researchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. chemicalbook.com For some aromatic acids, this transformation can be achieved simply by heating in water microdroplets, representing an environmentally benign pathway. acs.org

More significantly, the carboxylate group plays a crucial mechanistic role in transition metal-catalyzed reactions. In palladium-catalyzed C-H activation and arylation reactions, ortho-carboxylate substituted aryl halides like 2-iodobenzoic acid exhibit distinct reactivity. nih.govfigshare.com Theoretical studies have shown that the carboxylate group can facilitate the reductive elimination step from a Pd(IV) intermediate, which is critical for the carbon-carbon bond formation. nih.govfigshare.com The decarboxylation itself is proposed to occur at a later stage in the catalytic cycle, specifically from a Pd(II) species, rather than from the Pd(IV) intermediate. nih.govfigshare.com This mechanistic insight highlights the dual function of the carboxyl group: first as a directing group and facilitator of the catalytic cycle, and then as a leaving group via decarboxylation.

Reactions at the Aromatic Ring

The substituents on the benzene (B151609) ring—two electron-donating ethoxy groups and one electron-withdrawing, yet ortho-para directing, iodo group—govern the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene and its derivatives. masterorganicchemistry.comlibretexts.org The rate and orientation of these substitutions are controlled by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org

Ethoxy Groups (-OEt): These are strong activating groups due to the lone pairs on the oxygen atoms, which donate electron density to the ring through resonance. They are ortho- and para-directing.

Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating because their high electronegativity withdraws electron density from the ring via the inductive effect, slowing the reaction rate compared to benzene. masterorganicchemistry.com However, like ethoxy groups, they are ortho- and para-directing because their lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. masterorganicchemistry.com

In this compound, the aromatic ring is highly electron-rich due to the two powerful activating ethoxy groups. The directing effects of the substituents must be considered to predict the outcome of an EAS reaction. The only unsubstituted position on the ring is C-6. The position C-2 is ortho to the iodo group and the ethoxy group at C-3. The position C-6 is ortho to the ethoxy group at C-4 and meta to the iodo group. The powerful activating effect of the ethoxy groups will dominate, making the ring highly susceptible to electrophilic attack, primarily at the most sterically accessible and electronically activated positions.

Nucleophilic Aromatic Substitution (NAS) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is typically favored when strong electron-withdrawing groups are present ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. nih.gov

In this compound, the presence of strongly electron-donating ethoxy groups makes the classical SNAr mechanism challenging. However, alternative NAS pathways exist. A concerted SNAr (cSNAr) mechanism, which does not require strong ring activation by electron-withdrawing groups, has been identified for some systems. nih.govresearchgate.net Furthermore, the iodine atom is an excellent leaving group, which could favor substitution reactions. Reactions may also proceed through highly reactive intermediates like benzynes, particularly under forcing conditions with strong bases. libretexts.org

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond is a highly valuable functional handle for constructing more complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are prized substrates for these reactions due to the high reactivity of the C-I bond toward oxidative addition to a metal center (e.g., palladium, copper).

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Table 2: Key Cross-Coupling Reactions Utilizing the C-I Bond

Reaction NameCoupling PartnerBond FormedTypical CatalystsReference
Suzuki CouplingOrganoboron Reagent (e.g., R-B(OH)₂)C-CPd complexes
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (alkyne)Pd and Cu complexes researchgate.net
Heck CouplingAlkeneC-C (alkene)Pd complexes
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd complexes
Ullmann CondensationAlcohol, Amine, ThiolC-O, C-N, C-SCu complexes

For instance, in a Sonogashira coupling, the aryl iodide can be reacted with a terminal alkyne in the presence of palladium and copper catalysts to form an aryl-alkyne derivative. researchgate.net This type of transformation is instrumental in synthesizing complex organic scaffolds from the relatively simple this compound precursor.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, Stille)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. These reactions, including the Sonogashira, Suzuki, Heck, and Stille couplings, provide powerful methods for constructing complex molecular architectures from this substituted benzoic acid precursor. rsc.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

The Sonogashira coupling , which forms a C(sp²)–C(sp) bond, involves the reaction of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, this reaction would yield a 5-alkynyl-3,4-diethoxybenzoic acid derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org A related reaction involves the coupling of o-iodobenzoic acid with terminal alkynes using a Pd/C catalyst system to form 3-substituted isocoumarins, suggesting that the carboxylic acid group can participate in subsequent cyclization. acs.org

The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide to form C-C bonds. wikipedia.orglibretexts.org Reacting this compound with various aryl or vinyl boronic acids under Suzuki conditions would produce highly substituted biaryl or styrenyl benzoic acids, respectively. These reactions are valued for their mild conditions and the commercial availability of a wide range of boronic acids. wikipedia.orgharvard.edu

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a stilbene (B7821643) or cinnamic acid derivative. However, it is noted that substrates like 2-iodobenzoic acid can sometimes act as a poison to the palladium catalyst, which could be a consideration for its diethoxy-substituted counterpart. rsc.org

The Stille coupling utilizes an organotin reagent (stannane) to couple with an organohalide. organic-chemistry.orglibretexts.org This reaction offers a broad scope for both coupling partners. libretexts.org The coupling of this compound with an organostannane would provide a versatile route to various substituted benzoic acids, though the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The success of cross-coupling reactions with aryl iodides like this compound is highly dependent on the choice of catalyst and ligands. Palladium complexes are the most common catalysts. researchgate.net

Catalyst Systems:

Palladium Sources: Pre-catalysts such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ are frequently used. For Suzuki-Miyaura couplings, specific precatalysts have been developed for challenging substrates like nitrogen-rich heterocycles, which can be relevant when coupling the target acid with such partners. nih.gov

Copper Co-catalysis: The Sonogashira reaction traditionally employs a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper acetylide intermediate. wikipedia.orgorganic-chemistry.org However, copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Ligand Effects: The ligands coordinated to the palladium center are critical for stabilizing the catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), and preventing side reactions.

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), XPhos, and SPhos, are highly effective. rsc.orgresearchgate.netnih.gov They promote the oxidative addition of the aryl iodide to the Pd(0) center and facilitate the subsequent steps. For instance, in C-N cross-coupling reactions of aryl iodides, certain biarylphosphine ligands prevent the formation of inhibitory palladium-iodide dimers, dramatically improving reaction efficiency. researchgate.netnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are another class of powerful ligands for palladium-catalyzed coupling reactions, known for their strong σ-donating ability and thermal stability. researchgate.net

Inhibitory Effects: The iodide ion (I⁻) generated as a byproduct can have a significant inhibitory effect on the catalytic cycle, particularly in C-N couplings. researchgate.netnih.gov This can be mitigated by using specific ligands or by switching to a solvent system in which the iodide salt byproduct is insoluble. nih.gov

Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Iodides
Coupling ReactionTypical Palladium SourceTypical LigandCo-catalyst/BaseKey Features
SonogashiraPd(PPh₃)₄, PdCl₂(PPh₃)₂Triphenylphosphine (PPh₃)CuI, Amine (e.g., Et₃N)Forms C(sp²)–C(sp) bonds; Copper co-catalyst is common. organic-chemistry.orglibretexts.org
SuzukiPd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, P(t-Bu)₃Aqueous Base (e.g., K₂CO₃, K₃PO₄)Couples with boronic acids; tolerant of many functional groups. wikipedia.orgnih.gov
HeckPd(OAc)₂PPh₃, P(o-tol)₃Base (e.g., NaOAc, Et₃N)Couples with alkenes; regioselectivity can be an issue. mdpi.comuwindsor.ca
StillePd(PPh₃)₄PPh₃None typically requiredCouples with organostannanes; broad scope but toxic reagents. organic-chemistry.orglibretexts.org

The stereochemistry of the coupling partners is often a critical consideration in complex molecule synthesis.

Reactions at sp² Centers: When coupling at the sp²-hybridized carbon of this compound, the stereochemistry of the coupling partner, if it contains a stereocenter, is typically preserved. For example, Suzuki-Miyaura couplings involving vinyl boronic acids proceed with retention of the double bond configuration. wikipedia.orgharvard.edu

Reactions Involving sp³ Centers: More advanced stereospecific cross-coupling reactions enable the use of enantioenriched organometallic nucleophiles bearing a C(sp³)-metal bond. nih.govnih.gov These reactions can proceed with either retention or inversion of configuration at the stereogenic center, depending on the reaction mechanism and conditions. nih.gov Achieving high stereospecificity often requires substrates with specific activating features, such as an adjacent sp² group or a heteroatom, to facilitate the transmetalation step. nih.gov For instance, the palladium-catalyzed cross-coupling of enantioenriched α-stannyl pyrrolidine (B122466) derivatives with aryl halides proceeds with high enantiofidelity. nih.gov While not directly applicable to the achiral this compound itself, this is relevant when considering its coupling with a chiral partner.

Formation and Reactivity of Hypervalent Iodine Intermediates (e.g., Iodanes from ortho-iodobenzoic acids)

The ortho-iodobenzoic acid motif is a classic precursor for the synthesis of cyclic hypervalent iodine reagents. princeton.edumdpi.com The oxidation of the iodine atom in this compound from its standard monovalent state to a higher trivalent (I(III)) or pentavalent (I(V)) state generates powerful and selective oxidizing agents.

The oxidation of 2-iodobenzoic acids typically yields cyclic I(III) compounds known as λ³-iodanes or benziodoxolones. princeton.edu A common method involves oxidation with reagents like Oxone® under mild, aqueous conditions. mdpi.com This process is highly reliable for selectively producing the trivalent iodine compound without over-oxidation to the potentially explosive pentavalent state. mdpi.com For example, substituted o-iodobenzoic acids, including a 3,4-dimethoxy analog, are readily converted to their corresponding hydroxybenziodoxoles (a type of I(III) reagent) in high yield. nih.govbeilstein-journals.org It is expected that this compound would react similarly to yield 5,6-diethoxy-1-hydroxy-1,2-benziodoxol-3(1H)-one.

Table 2: Formation of a Hypervalent Iodine(III) Reagent
Starting MaterialOxidizing AgentProductReference
3,4-Dimethoxy-o-iodobenzoic acidSodium periodate (B1199274) (NaIO₄)5,6-Dimethoxy-1-hydroxy-1,2-benziodoxol-3(1H)-one nih.govbeilstein-journals.org
2-Iodobenzoic acidOxone®1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBA) mdpi.com
This compound (Predicted)Oxone® or NaIO₄5,6-Diethoxy-1-hydroxy-1,2-benziodoxol-3(1H)-oneExtrapolated from mdpi.comnih.govbeilstein-journals.org

These cyclic hypervalent iodine(III) reagents are versatile. mdpi.com The hydroxy group can be derivatized to introduce other ligands (e.g., acetate, triflate, azide), fine-tuning the reagent's reactivity. mdpi.com A particularly important transformation is the reaction with terminal alkynes to form ethynylbenziodoxolones (EBX reagents), which are stable, electrophilic alkynylating agents. nih.govbeilstein-journals.org

The reactivity of these iodanes is driven by the favorable reduction of the hypervalent iodine back to its normal valency. princeton.edu They are used as oxidants and in group-transfer reactions. For instance, 2-iodosobenzoic acid (IBA) and its derivatives catalyze various transformations, including oxidations, hydroxylations, and arylations. mdpi.com The presence of electron-donating diethoxy groups on the aromatic ring of the benziodoxolone derived from this compound would be expected to modulate its reactivity, likely making it a milder or more selective reagent compared to its unsubstituted counterpart.

Radical Reactions and Applications in Photoredox Catalysis

Hypervalent iodine reagents derived from 2-iodobenzoic acids have emerged as exceptional tools in radical chemistry, particularly in the context of photoredox catalysis. nih.govbeilstein-journals.orgacs.org Photoredox catalysis uses visible light to initiate single-electron transfer (SET) events, generating reactive radical intermediates under exceptionally mild conditions. princeton.edu

Ethynylbenziodoxolone (EBX) reagents, which can be synthesized from this compound, are excellent radical acceptors for alkynylation reactions. nih.govacs.org In a typical photoredox cycle, a photocatalyst, upon excitation by light, generates an alkyl radical from a suitable precursor (e.g., an alkyl trifluoroborate or a carboxylic acid). This radical then adds to the alkyne moiety of the EBX reagent. Subsequent fragmentation releases the desired alkynylated product and an ortho-iodobenzoate radical. acs.org

Research has shown that the electronic properties of the benziodoxole ring significantly influence the efficiency of these radical alkynylations. nih.gov In a study using various substituted EBX reagents, it was found that electron-donating groups on the benziodoxole scaffold, such as 3,4-dimethoxy groups, led to higher yields in the alkynylation of alkyl radicals compared to unsubstituted or electron-deficient analogues. nih.gov This suggests that an EBX reagent derived from this compound would be a highly effective reagent for photoredox-catalyzed radical alkynylations. For example, in the deboronative alkynylation of a tertiary alkyl trifluoroborate, the yield increased from 50% with an unsubstituted BI-alkyne to 74% with a 3,4-dimethoxy-substituted BI-alkyne. nih.gov

Table 3: Effect of Benziodoxole Substituents on Radical Alkynylation Yield
Radical PrecursorBI-Alkyne SubstituentProduct Yield (%)Reference
Tertiary alkyl trifluoroborateUnsubstituted50 nih.gov
3,4-Difluoro (electron-withdrawing)47
3,4-Dimethoxy (electron-donating)74
Tertiary alcoholUnsubstituted74 nih.gov
3,4-Difluoro (electron-withdrawing)67
3,4-Dimethoxy (electron-donating)85

This enhanced reactivity makes this compound a valuable precursor for developing advanced reagents for photoredox catalysis, enabling the construction of C(sp³)–C(sp) bonds under mild, light-driven conditions. nih.govrsc.org

Derivatization Strategies and Analogous Compound Synthesis from 3,4 Diethoxy 5 Iodobenzoic Acid

Modifications of the Ethyl Ether Groups

The ethoxy groups at the C3 and C4 positions are generally stable functionalities. However, their modification, primarily through ether cleavage, represents a valid strategy for structural diversification. Cleavage of one or both ethyl groups would yield the corresponding hydroxybenzoic acid derivatives. These phenolic intermediates can then serve as precursors for a new range of compounds through reactions such as O-alkylation, O-acylation, or conversion to triflates for cross-coupling reactions. While less common than modifications at the carboxyl or iodo positions, this approach offers a pathway to analogues with altered solubility, hydrogen-bonding capabilities, and electronic properties.

Functionalization of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide variety of chemical transformations. Its innate reactivity allows for the synthesis of numerous derivatives, and it can also serve as a directing group to facilitate reactions at other positions on the aromatic ring. rptu.dersc.org

Standard derivatization reactions include:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents yields the corresponding esters.

Amidation: Coupling with primary or secondary amines, often facilitated by peptide coupling reagents, produces a wide range of amides.

Conversion to Acid Halides: Treatment with reagents like oxalyl chloride or thionyl chloride converts the carboxylic acid to a more reactive acid chloride. nih.gov This intermediate can then be readily used in Friedel-Crafts acylations or in reactions with nucleophiles to form esters and amides. nih.gov

Decarboxylative Coupling: The carboxyl group can be removed and replaced with another functionality. This process, often catalyzed by transition metals, allows the introduction of aryl groups or other substituents at the C1 position. rptu.de

Furthermore, the carboxyl group can act as a directing group in transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net Catalytic systems involving palladium, ruthenium, and iridium have been developed for the ortho-arylation and ortho-alkenylation of benzoic acids. rsc.orgnih.gov In these processes, the carboxylate coordinates to the metal center, directing the functionalization to the adjacent C-H bond. This strategy allows for the synthesis of highly substituted aromatic compounds while leaving the carboxylic acid intact for further derivatization. rptu.deresearchgate.net

Table 1: Representative Functionalization Reactions of the Carboxylic Acid Group

Reaction Type Reagents/Conditions Product Type Reference
Acid Chloride Formation Oxalyl chloride, CH₂Cl₂ Acid Chloride nih.gov
Amide Coupling Amine, Peptide Coupling Agent (e.g., HATU) Amide nih.gov
Ortho-Arylation Aryl Halide, Ru or Pd catalyst, Base 2-Arylbenzoic Acid nih.gov
Annulation Alkyne, Ru or Rh catalyst Isocoumarin/Phthalide rsc.orgresearchgate.net
Decarboxylative Coupling Aryl Halide, Cu/Pd catalyst Biaryl rptu.de

Halogen Exchange and Introduction of Alternative Halogen Substituents

The iodine atom at the C5 position is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution of the iodine is generally difficult, its replacement via catalysis is a powerful tool for building molecular complexity.

Cross-Coupling Reactions: The C-I bond is highly amenable to reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) couplings. These reactions allow for the introduction of a vast array of carbon- and heteroatom-based substituents.

Halogen Exchange: While direct exchange with other halogens like bromine or chlorine is not a commonly reported high-yield pathway, isotopic exchange with radioactive iodine isotopes is a documented procedure for preparing radiolabeled iodobenzoic acids for medical imaging or tracer studies. Studies on isotopic exchange between o-iodobenzoic acid and potassium iodide have been investigated to understand the kinetics of such reactions. osti.gov Research has shown that iodide ion exchange with unactivated aromatic iodides, such as m- and p-iodobenzoic acids, does not readily occur under certain conditions, suggesting the need for catalytic activation. cdnsciencepub.com

Formation of Hypervalent Iodine Reagents: The iodine atom can be oxidized to a higher valence state (I(III) or I(V)). For instance, ortho-iodobenzoic acids are well-known precursors to 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which are valuable oxidizing agents in organic synthesis. researchgate.netorientjchem.org While the subject compound is not an ortho-isomer, related transformations on the iodine atom are conceivable.

Synthesis of Heterocyclic and Polycyclic Systems Incorporating the Iodobenzoic Acid Scaffold

The dual functionality of the iodo and carboxylic acid groups makes 3,4-diethoxy-5-iodobenzoic acid an excellent starting material for the construction of fused heterocyclic and polycyclic ring systems. A common and powerful strategy involves a two-step sequence where a cross-coupling reaction at the iodine position introduces a side chain, which then undergoes an intramolecular cyclization reaction with the carboxylic acid group (or its derivative).

For example, a Sonogashira coupling with a terminal alkyne can be followed by an intramolecular cyclization (lactonization) to yield substituted isocoumarins or related lactones. acs.org This approach has been demonstrated effectively with o-iodobenzoic acid and terminal alkynes using a Pd/C catalyst system to generate 3-substituted isocoumarins. acs.org Similarly, tandem reactions involving aryl propargyl ethers and o-iodobenzoic acid have been used to construct 3-ethylideneisobenzofuran-1(3H)-ones. acs.org

More complex polycyclic systems have also been synthesized from substituted iodobenzoic acids. In one reported synthesis, an isomer, 4,5-diethoxy-2-iodobenzoic acid, was converted to its acid chloride and coupled with an aminoquinoline derivative as a key step in the synthesis of a dibenzo[c,h] researchgate.netCurrent time information in Bangalore, IN.naphthyridine, an analogue of the antitumor agent ARC-111. nih.gov Another example involves the palladium-mediated intramolecular biaryl coupling of phenyl benzoates, derived from substituted iodobenzoic acids and phenols, to synthesize the 6H-dibenzo[b,d]pyran-6-one core of natural products like graphislactones. clockss.org

Table 2: Examples of Heterocyclic and Polycyclic Systems from Iodobenzoic Acid Precursors

Precursor Reaction Sequence Resulting Scaffold Reference
o-Iodobenzoic Acid Sonogashira coupling, Lactonization Isocoumarin acs.org
o-Iodobenzoic Acid Coupling with Aryl Propargyl Ether, Cyclization Isobenzofuranone acs.org
4,5-Diethoxy-2-iodobenzoic Acid Amidation, Intramolecular Coupling Dibenzo[c,h] researchgate.netCurrent time information in Bangalore, IN.naphthyridine nih.gov
2,4-Dimethoxy-6-iodobenzoic Acid Esterification, Pd-mediated Biaryl Coupling 6H-Dibenzo[b,d]pyran-6-one clockss.org

Comparative Studies of Isomeric Diethoxyiodobenzoic Acids and Related Methoxy-substituted Analogues

The synthesis and study of isomers and closely related analogues are crucial for understanding structure-activity and structure-property relationships. nih.govchemrxiv.org By comparing this compound with its isomers (e.g., 4,5-diethoxy-2-iodobenzoic acid or 2,3-diethoxy-5-iodobenzoic acid) and its methoxy-substituted counterparts (e.g., 3,4-dimethoxy-5-iodobenzoic acid), researchers can probe the effects of substituent placement and nature on chemical reactivity and biological function. scirp.orgnih.gov

The synthesis of methoxy-substituted analogues such as 2,3-dimethoxy-5-iodobenzoic acid has been reported. acs.orgacs.org Research has also focused on the synthesis of various substituted hydroxybenziodoxoles, which are hypervalent iodine reagents derived from the corresponding iodobenzoic acids. nih.gov For example, 3,4-dimethoxy-o-iodobenzoic acid was prepared and used to synthesize alkynylbenziodoxole derivatives. nih.gov In comparative studies, it was found that electron-donating groups, such as the 3,4-dimethoxy substituents, on the benziodoxole ring increased the yield of subsequent radical alkynylation reactions compared to unsubstituted or electron-withdrawing (e.g., 3,4-difluoro) analogues. nih.gov This demonstrates that the electronic nature of the alkoxy groups significantly influences the reactivity of the iodine center.

Similarly, the synthesis of 4,5-diethoxy-2-iodobenzoic acid was achieved by treating 3,4-diethoxybenzoic acid with iodine and silver trifluoroacetate (B77799), yielding the product at 60%. nih.gov The different positioning of the iodo and carboxyl groups in this isomer relative to the diethoxy substituents would be expected to lead to different reactivity profiles in cyclization and derivatization reactions, as well as potentially different biological activities. For instance, the diethoxy analogue of the antitumor agent ARC-111, derived from 4,5-diethoxy-2-iodobenzoic acid, exhibited a dramatic loss in topoisomerase I-targeting activity compared to its dimethoxy counterpart, highlighting the critical role of these substituents. nih.gov

Table 3: Comparison of Selected Iodobenzoic Acid Analogues

Compound Starting Material Key Synthetic Step Reported Yield Reference
4,5-Diethoxy-2-iodobenzoic acid 3,4-Diethoxybenzoic acid Iodination with I₂ / Silver trifluoroacetate 60% nih.gov
3,4-Dimethoxy-substituted hydroxybenziodoxole 3,4-Dimethoxy-o-iodobenzoic acid Periodate (B1199274) Oxidation 75-90% nih.gov
2,3-Dimethoxy-5-iodobenzoic acid 2,3-Dimethoxybenzoic acid Iodination Not specified acs.org

Role As a Synthetic Building Block in Complex Chemical Architectures

Applications in the Preparation of Chemical Probes and Tags

The field of chemical biology relies heavily on the use of chemical probes and tags to study biological processes. The structure of 3,4-diethoxy-5-iodobenzoic acid lends itself to the design and synthesis of such tools. Aryl iodides can be used as probes or labels in biochemical studies. ontosight.ai

The iodine atom can serve as a heavy atom for phasing in X-ray crystallography, aiding in the determination of the three-dimensional structures of biomolecules. Additionally, the carboxylic acid group provides a convenient point of attachment for linking the molecule to biomolecules such as proteins or nucleic acids.

The diethoxy groups can be modified to include reporter groups, such as fluorophores or affinity tags, further enhancing the utility of the resulting probe. For example, the acetoxymethyl group, which can be introduced via the carboxylic acid, is a common feature in prodrugs and fluorescent dyes to enhance cell permeability.

Aryl iodides are of significant interest in the development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The carbon-iodine bond can be readily formed with radioactive isotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131. nih.govnih.gov

The synthesis of radiolabeled molecules often involves the use of precursor molecules that can be efficiently and rapidly labeled with a radionuclide. Trialkylstannanes, which can be prepared from aryl iodides, are versatile precursors for radiolabeling with iodine isotopes. nih.gov A mild, palladium-catalyzed stannylation method has been developed that is selective for aryl iodides, making it compatible with chemically sensitive molecules. nih.gov This suggests that this compound could be converted to its corresponding trialkylstannyl derivative, which would then serve as a precursor for radioiodination.

Furthermore, direct radioiodination methods, such as electrophilic aromatic substitution, are commonly used to introduce radioactive iodine into small molecules. nih.gov The electron-rich nature of the benzene (B151609) ring in this compound, due to the two ethoxy groups, could facilitate such electrophilic substitution reactions.

The development of novel radiotracers is crucial for advancing medical imaging. For instance, Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry has been utilized for the [¹⁸F]trifluoromethylation of aryl iodides for PET imaging. snmjournals.org This highlights the ongoing innovation in utilizing aryl iodides for developing new PET radioligands. snmjournals.org

Table 2: Comparison of Radioiodination Precursors

Precursor Type Description Relevance to this compound
Aryl Iodide The non-radioactive starting material for isotope exchange reactions. nih.gov This compound itself could be used in an iodine-iodine exchange reaction. nih.gov
Trialkylstannane A derivative of the aryl iodide that undergoes halodestannylation. nih.gov This compound can be converted to a stannylated precursor for radioiodination. nih.gov
Organoboron Compound Used in halodeboronation reactions. nih.gov Could potentially be synthesized from this compound for use in radiolabeling.

Spectroscopic and Structural Elucidation Methodologies for 3,4 Diethoxy 5 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3,4-diethoxy-5-iodobenzoic acid and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) is fundamental for identifying the various proton environments within this compound and its derivatives. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of protons for each unique position in the molecule. rsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the two ethoxy groups. The aromatic protons, being in different electronic environments due to the substituents, will appear as distinct signals in the aromatic region of the spectrum. For instance, in related iodinated benzoic acid derivatives, aromatic protons typically resonate at specific chemical shifts that are influenced by the nature and position of the substituents. researchgate.net The ethoxy groups will each exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The chemical shifts of these protons are also influenced by their proximity to the electronegative oxygen atom. researchgate.net

In a study of 2-iodo-4,5-dimethoxybenzoic acid, a structurally related compound, the aromatic protons appeared as singlets at δ 7.44 and 7.63 ppm, while the methoxy (B1213986) groups showed overlapping signals. nih.gov For derivatives of this compound, such as amides, the chemical shifts of the aromatic and ethoxy protons would be further influenced by the nature of the amide substituent. rsc.org

Interactive Data Table: Representative ¹H NMR Data for an Iodo-alkoxybenzoic Acid Derivative

Data presented for illustrative purposes based on a related compound, 4,5-diethoxy-2-iodobenzoic acid in CDCl₃. nih.gov

Proton AssignmentChemical Shift (δ) in ppmMultiplicityIntegration
Aromatic H7.63s1H
Aromatic H7.44s1H
Methylene H (OCH₂)4.14m4H
Methyl H (CH₃)1.49m6H
Carboxylic Acid H9.2s1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound and its derivatives. huji.ac.il Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift being highly dependent on its electronic environment. libretexts.orgoregonstate.edu

The ¹³C NMR spectrum of this compound is expected to show signals for the carboxylic acid carbon, the six aromatic carbons (including the iodine-substituted carbon and the carbons bearing the ethoxy groups), and the four carbons of the two ethoxy groups. The carboxylic acid carbon typically appears at a downfield chemical shift (around 165-185 ppm). libretexts.org The aromatic carbons resonate in the range of approximately 110-160 ppm, with the carbon attached to the iodine atom showing a characteristic shift due to the heavy atom effect. The carbons of the ethoxy groups will appear in the aliphatic region of thespectrum.

For the related compound 4,5-diethoxy-2-iodobenzoic acid, the ¹³C NMR spectrum in CDCl₃ showed signals for the ethoxy carbons at δ 13.7 (CH₃) and 63.8/64.0 (OCH₂) ppm. The aromatic carbons resonated at δ 84.7, 115.4, 124.4, 147.2, and 151.6 ppm, with the carboxylic acid carbon at δ 170.5 ppm. nih.gov Similarly, for 2-iodo-4,5-dimethoxybenzoic acid, the methoxy carbons were observed at δ 56.3 and 56.0 ppm, and the aromatic and carboxylic carbons at δ 85.6, 114.7, 124.2, 148.7, 152.6, and 170.2 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for an Iodo-alkoxybenzoic Acid Derivative

Data presented for illustrative purposes based on a related compound, 4,5-diethoxy-2-iodobenzoic acid in CDCl₃. nih.gov

Carbon AssignmentChemical Shift (δ) in ppm
Carboxylic Acid (C=O)170.5
Aromatic C-O151.6
Aromatic C-O147.2
Aromatic C-H124.4
Aromatic C-H124.4
Aromatic C115.4
Aromatic C-I84.7
Methylene C (OCH₂)64.0
Methylene C (OCH₂)63.8
Methyl C (CH₃)13.7
Methyl C (CH₃)13.7

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR if applicable for fluorinated derivatives)

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced NMR techniques are often employed. rsc.org Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. rsc.orgipb.pt

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the aromatic ring and within the ethoxy groups.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be an essential tool. ¹⁹F NMR provides information about the chemical environment of the fluorine atoms, and coupling between fluorine and nearby protons or carbons can further aid in structural elucidation. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. rsc.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a benzoic acid derivative. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org Additionally, fragmentation of the ethoxy groups would be expected, leading to the loss of an ethyl radical (M-29) or an ethoxy radical (M-45). The presence of iodine would also influence the fragmentation pattern.

In studies of related compounds, gas chromatography-mass spectrometry (GC-MS) has been used to identify reaction products. mdpi.com The fragmentation patterns observed in the mass spectra of these products are compared with libraries of known compounds for identification. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure. mdpi.com

Key vibrational modes for this compound include:

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band for the carboxylic acid carbonyl group is anticipated between 1710 and 1680 cm⁻¹.

C-O Stretch: The stretching vibrations of the C-O bonds of the carboxylic acid and the ethoxy groups will appear in the fingerprint region, typically between 1320 and 1210 cm⁻¹ for the acid and around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl alkyl ether. spectroscopyonline.com

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range, corresponding to the carbon-carbon double bond stretching within the aromatic ring.

C-H Stretches: Absorptions corresponding to the aromatic C-H bonds will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy groups will appear just below 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

Computational Chemistry and Theoretical Studies on 3,4 Diethoxy 5 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 3,4-diethoxy-5-iodobenzoic acid, DFT calculations, likely using a functional such as B3LYP, would provide a detailed picture of its three-dimensional shape. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

The geometry optimization would likely reveal a planar or near-planar arrangement of the benzene (B151609) ring. The ethoxy and carboxylic acid groups, however, would have various possible orientations relative to the ring, and DFT could determine the most stable conformation. The iodine atom, being large and polarizable, would significantly influence the electronic distribution within the molecule. DFT calculations have been used to study the geometry of other substituted benzoic acids, and the results generally show good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Frontier Orbital Contributions)

Molecular orbital (MO) analysis is crucial for understanding a molecule's reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the ethoxy groups, while the LUMO might have significant contributions from the carboxylic acid and the carbon-iodine bond.

The HOMO-LUMO gap can also provide information about the electronic absorption properties of the molecule, which could be correlated with UV-visible spectroscopy data. In related iodoarenes, the HOMO-LUMO gap has been shown to decrease in certain solvents, indicating a change in reactivity. acs.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are invaluable for studying reaction mechanisms, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. For this compound, which can participate in reactions such as cross-coupling or reactions involving its hypervalent iodine derivatives, DFT could be used to map out the potential energy surface of these transformations. acs.orgnih.gov

For instance, in a palladium-catalyzed cross-coupling reaction, calculations could elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps. This would help in understanding the role of the substituents (diethoxy and iodo) on the reaction rate and selectivity. Studies on related diaryliodonium salts have used DFT to propose plausible mechanisms for arylation reactions, identifying key intermediates and transition states. acs.org

Conformation Analysis and Stereochemical Considerations

The ethoxy groups and the carboxylic acid group in this compound can rotate around their single bonds, leading to different conformers. Conformation analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. This is important as the conformation can affect the molecule's physical properties and its ability to interact with other molecules or biological targets.

For example, the orientation of the carboxylic acid group relative to the adjacent ethoxy group could influence its acidity and hydrogen bonding capabilities. While no specific conformational analyses for this compound have been published, studies on similar substituted diphenyl ethers have shown that computational models can explain conformationally dependent chemical shifts observed in NMR spectroscopy. cdnsciencepub.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies (if applicable)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. If a series of related iodo-benzoic acid derivatives were synthesized and their reactivity in a specific reaction measured, QSRR could be employed.

Computational chemistry would be used to calculate various molecular descriptors for each compound in the series. These descriptors could include electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric parameters, and topological indices. Statistical methods would then be used to build a model that correlates these descriptors with the observed reactivity. Such a model could be used to predict the reactivity of new, unsynthesized compounds. While no QSRR studies on this compound have been found, the principles are widely applied in medicinal chemistry and materials science.

Future Perspectives and Emerging Research Avenues for 3,4 Diethoxy 5 Iodobenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. For a halogenated compound like 3,4-Diethoxy-5-iodobenzoic acid, these platforms can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially rapid or exothermic reactions involving organoiodine compounds.

Future research will likely focus on developing robust flow-based protocols for the synthesis and subsequent transformations of this compound. This could involve its immobilization on solid supports for use in packed-bed reactors, enabling simplified purification and catalyst recycling. Automated platforms could then be employed to rapidly screen various reaction conditions and coupling partners, accelerating the discovery of new derivatives and optimizing reaction yields. The integration of real-time monitoring techniques within these flow systems will be essential for ensuring process stability and product quality.

Development of Novel Catalytic Systems for Transformations

The iodine atom in this compound is a prime handle for a variety of catalytic cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. While these reactions are well-established, there is a continuous drive to develop more efficient, selective, and sustainable catalytic systems.

Future work will likely explore the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as more sustainable alternatives to precious metals like palladium. For instance, copper-catalyzed cascade reactions have been successfully used to construct polysubstituted isoquinolin-1(2H)-ones from 2-halobenzoic acids rug.nl. Similarly, palladium-on-carbon (Pd/C) has been used for the synthesis of isocoumarins from o-iodobenzoic acid and terminal alkynes acs.org. The development of ligand-free catalytic systems is another promising area, which can simplify reaction setups and reduce costs rug.nl. Furthermore, the unique electronic properties conferred by the diethoxy groups may necessitate the design of bespoke ligands to optimize catalytic activity and selectivity for transformations at the C-I bond. An example of a catalytic transformation involving a related isomer is the intramolecular Heck cyclization of 4,5-diethoxy-2-iodobenzamide using a Pd(OAc)2/P(o-tolyl)3 system nih.gov.

Catalyst SystemReaction TypePotential Application for this compoundReference
Pd/C−Et3N−CuI−PPh3Coupling-CyclizationSynthesis of substituted isocoumarins acs.org
CuI/Cs2CO3Cascade ReactionConstruction of polysubstituted isoquinolin-1(2H)-ones rug.nl
Iridium ComplexesC-H Activation/IodinationOrtho-functionalization of the benzoic acid ring acs.orgacs.org
Pd(OAc)2/P(o-tolyl)3Intramolecular HeckSynthesis of complex heterocyclic scaffolds nih.gov

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles are increasingly guiding synthetic strategies. For this compound, this involves developing eco-friendly methods for its synthesis and use. A key area of research is the replacement of hazardous reagents and solvents with safer alternatives. For example, the iodination of aromatic compounds often employs molecular iodine in the presence of an oxidizing agent. Research into greener iodination methods, such as the use of NaIO4/KI/NaCl in aqueous acetic acid, could provide a more sustainable route to this compound and its analogues sci-hub.st.

Another avenue is the use of hypervalent iodine reagents, which are considered environmentally sustainable alternatives to heavy metal oxidants rsc.org. The synthesis of 2-iodosobenzoic acid (IBA) from 2-iodobenzoic acid using Oxone® in an aqueous solution is a practical and safe method that avoids hazardous byproducts mdpi.comnih.gov. Exploring similar Oxone®-based oxidation methods for the synthesis of hypervalent iodine species derived from this compound could unlock new reactivity in an environmentally responsible manner. The use of molecular oxygen as a benign oxidant in transition-metal-free reactions is also a promising direction for future research arabjchem.org.

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in-situ, real-time monitoring of reactions involving this compound are a key emerging research area. Spectroscopic methods such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR can provide valuable data on the consumption of reactants and the formation of intermediates and products as the reaction progresses.

For example, 1H NMR and ESI-mass spectrometry have been used to confirm the in-situ generation of reactive hydroxy(aryl)iodonium species from 2-iodobenzoic acid in catalytic cycles researchgate.net. Applying these techniques to transformations of this compound would enable the elucidation of complex reaction pathways and the identification of transient intermediates. This knowledge is invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation. High-resolution mass spectrometry and single-crystal X-ray diffraction will also continue to be essential for the unambiguous characterization of novel products derived from this scaffold researchgate.netrsc.org.

Design of Next-Generation Reagents and Chemical Scaffolds

Perhaps the most exciting future prospect for this compound lies in its use as a foundational scaffold for the design of next-generation reagents and complex molecular architectures with valuable properties. The presence of multiple functional groups—the carboxylic acid, the iodine atom, and the diethoxy substituents—provides a rich platform for diversification.

The carboxylic acid can be converted into a wide range of functional groups, such as amides, esters, and ketones. The iodine atom, as previously mentioned, is a key site for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The diethoxy groups, while often considered as directing or stabilizing groups, can also be modified or can influence the biological activity and physical properties of the final molecule.

Q & A

Q. What precautions are critical when handling this compound in laboratory settings?

  • Safety Protocol :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions due to potential iodine vapor release .
  • Waste Disposal : Collect iodine-containing waste separately for incineration or specialized treatment to avoid environmental contamination .

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